Comprehensive Technical Guide on 5-Amino-2-methyl-2H-1,2,3-triazole-4-carboxamide (ATC): Structure, Chemical Properties, and Therapeutic Applications
Comprehensive Technical Guide on 5-Amino-2-methyl-2H-1,2,3-triazole-4-carboxamide (ATC): Structure, Chemical Properties, and Therapeutic Applications
Executive Summary
5-Amino-2-methyl-2H-1,2,3-triazole-4-carboxamide (CAS: 16208-53-0), commonly referred to as the ATC core, is a highly functionalized heterocyclic compound that has garnered significant attention in modern medicinal chemistry. Characterized by a regioselectively methylated 1,2,3-triazole ring, this compound serves as a critical scaffold in the development of anti-trypanosomal agents, specifically targeting Trypanosoma cruzi (the causative agent of Chagas disease). This guide provides an in-depth analysis of its structural properties, the causality behind its synthetic functionalization, and the self-validating protocols used to evaluate its biological efficacy.
Chemical Identity & Structural Architecture
The ATC molecule is built upon a 1,2,3-triazole core, which acts as a robust bioisostere for amide bonds and other aromatic heterocycles. The specific substitution pattern—a methyl group at N2, a carboxamide at C4, and an amino group at C5—creates a unique "push-pull" electronic environment that stabilizes the ring system [1].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Implication for Drug Design |
| IUPAC Name | 5-amino-2-methyl-2H-1,2,3-triazole-4-carboxamide | Defines regiochemistry (N2 methylation). |
| CAS Number | 16208-53-0 | Unique chemical identifier [2]. |
| Molecular Formula | C₄H₇N₅O | Low molecular weight fragment scaffold. |
| Molar Mass | 141.13 g/mol | High ligand efficiency (LE) potential. |
| H-Bond Donors | 4 (from -NH₂ and -CONH₂) | High aqueous solubility; requires LogD optimization. |
| H-Bond Acceptors | 5 (N1, N3, N5, O-carbonyl) | Strong target-protein binding potential. |
| Rotatable Bonds | 1 | High conformational rigidity. |
Electronic & Physicochemical Profiling: The Causality of N2-Methylation
In unsubstituted 1H-1,2,3-triazoles, the molecule exists in a dynamic tautomeric equilibrium between the 1H, 2H, and 3H states. This tautomerization complicates Structure-Activity Relationship (SAR) studies because the exact conformation binding to the biological target remains ambiguous.
The Mechanistic Advantage of N2-Alkylation: By regioselectively methylating the N2 position, medicinal chemists lock the triazole into a single, symmetrical tautomeric state. Causally, replacing the N-H bond with an N-CH₃ group eliminates a hydrogen bond donor. This targeted modification significantly reduces the Polar Surface Area (PSA) and increases the lipophilicity (LogD) of the molecule. In the context of T. cruzi infection, this enhanced membrane permeability is absolutely critical, as the drug must cross both the host cell membrane and the parasite's membrane to reach the intracellular amastigote stage[1].
Synthetic Methodology & Regioselective Alkylation
The synthesis of the ATC core relies on the electrophilic alkylation of the 5-amino-1H-1,2,3-triazole-4-carboxamide precursor. Because the triazole ring contains three nucleophilic nitrogens, controlling regioselectivity is the primary synthetic challenge.
Workflow for the regioselective synthesis and isolation of the N2-methylated triazole target.
Protocol 1: Regioselective N2-Methylation Workflow
This protocol is designed as a self-validating system. The choice of base and solvent strictly dictates the reaction pathway, while in-process analytical steps ensure isomeric purity.
Causality of Reagent Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases like Sodium Hydride (NaH). K₂CO₃ is perfectly tuned to deprotonate the acidic triazole N-H (pKa ~9.5) without stripping protons from the C4-carboxamide or C5-amino groups, preventing unwanted N-acylation/alkylation side reactions. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving a highly reactive, "naked" triazolide anion [3].
Step-by-Step Methodology:
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Initiation: Dissolve 1.0 equivalent of 5-amino-1H-1,2,3-triazole-4-carboxamide in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add 1.5 equivalents of finely powdered anhydrous K₂CO₃. Stir for 30 minutes to ensure complete generation of the triazolide anion.
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Alkylation: Dropwise, add 1.1 equivalents of Methyl Iodide (MeI). Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.
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In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The disappearance of the baseline starting material and the appearance of three distinct spots (N1, N2, and N3 isomers) validates reaction completion.
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Quench & Extraction: Quench the reaction with cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
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Resolution: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH). The N2-isomer, being the most symmetrical and least polar, typically elutes first.
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Self-Validation (NMR): Confirm the regiochemistry via ¹³C NMR. The N2-methyl carbon will resonate downfield (approx. 40–45 ppm) compared to the N1-methyl carbon (approx. 35–38 ppm) due to the symmetric electronic distribution of the 2H-triazole ring [3].
Therapeutic Application: Anti-Trypanosomal Activity
The ATC scaffold was identified as a potent anti-trypanosomal agent through an extensive phenotypic High-Content Screening (HCS) campaign conducted by the University of Dundee [1]. Unlike target-based screening, phenotypic screening ensures that the compound possesses the necessary physicochemical properties to penetrate host cells and survive metabolic degradation.
Phenotypic high-content screening and optimization cascade for ATC derivatives.
Protocol 2: Phenotypic High-Content Screening (HCS) in VERO Cells
This biological protocol utilizes internal controls to calculate a Z'-factor, creating a self-validating assay that mathematically proves the reliability of the screening window.
Step-by-Step Methodology:
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Host Cell Seeding: Seed mammalian VERO cells into 384-well clear-bottom plates at a density of 2,000 cells/well in DMEM media supplemented with 10% FBS.
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Infection: Inoculate the wells with T. cruzi trypomastigotes (Tulloch strain) at a multiplicity of infection (MOI) of 1:1. Incubate at 37 °C with 5% CO₂ for 24 hours to allow parasite invasion and differentiation into intracellular amastigotes.
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Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense the ATC test compounds in a 10-point dose-response format (ranging from 0.0025 μM to 50 μM).
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Assay Validation Controls:
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Positive Control: Benznidazole (standard of care) at 50 μM (ensures 100% parasite clearance).
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Negative Control: 0.1% DMSO vehicle (represents 0% clearance).
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Incubation & Fixation: Incubate the treated plates for 72 hours. Fix the cells by adding 4% paraformaldehyde (PFA) for 15 minutes, followed by washing with PBS.
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Staining & Imaging: Stain the cells with DAPI (binds to AT-rich DNA). Image the plates using an automated confocal microscope.
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Data Analysis: Utilize image analysis software to quantify the ratio of host cell nuclei (large DAPI signals) to parasite kinetoplasts (small, intense DAPI signals). Calculate the EC₅₀. A Z'-factor > 0.5 validates the assay's robustness [1].
Analytical Characterization (NMR Diagnostic Data)
To definitively distinguish the synthesized 5-Amino-2-methyl-2H-1,2,3-triazole-4-carboxamide from its N1-methylated counterpart, ¹³C NMR is the gold standard.
Table 2: Diagnostic ¹³C NMR Shifts for Regioisomer Identification
| Isomer | N-CH₃ Shift (ppm) | C4 Shift (ppm) | C5 Shift (ppm) | Structural Symmetry |
| N2-Methyl (Target) | ~ 40.5 - 42.0 | ~ 138.0 | ~ 148.0 | High (C2v-like pseudo-symmetry) |
| N1-Methyl (Byproduct) | ~ 35.0 - 37.5 | ~ 128.0 | ~ 155.0 | Low (Asymmetric) |
Note: The exact ppm values will vary slightly depending on the deuterated solvent used (e.g., DMSO-d6 vs. CDCl3), but the relative downfield shift of the N2-methyl carbon remains a constant diagnostic marker [3].
References
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Brand, S., Ko, E. J., Viayna, E., et al. "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." Journal of Medicinal Chemistry, 2017, 60(17), 7284–7299.[Link]
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National Institutes of Health (NIH) / PMC. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties." Molecules, 2023.[Link]
